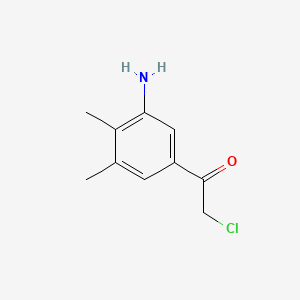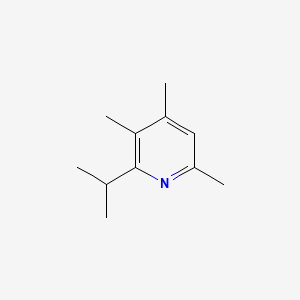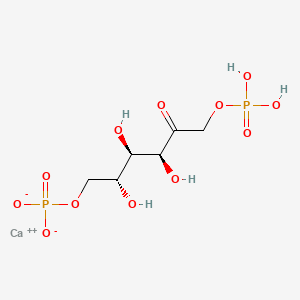
2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE typically involves the reaction of anthranilic acid derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-aminobenzamide with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the process more sustainable .
化学反应分析
Types of Reactions
2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学研究应用
2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups contribute to its reactivity and potential interactions with biological targets .
属性
CAS 编号 |
100139-31-9 |
|---|---|
分子式 |
C12H15N5O3 |
分子量 |
277.284 |
IUPAC 名称 |
3-(3-amino-8-methoxy-4-oxoquinazolin-2-yl)propanehydrazide |
InChI |
InChI=1S/C12H15N5O3/c1-20-8-4-2-3-7-11(8)15-9(17(14)12(7)19)5-6-10(18)16-13/h2-4H,5-6,13-14H2,1H3,(H,16,18) |
InChI 键 |
MOSJPJNJOLFHMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(N(C2=O)N)CCC(=O)NN |
同义词 |
2-Quinazolinepropionic acid, 3-amino-3,4-dihydro-8-methoxy-4-oxo-, hydrazide (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Methanoazirino[2,3-f]isoindole(9CI)](/img/new.no-structure.jpg)


![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)






![(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B561232.png)
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)
